molecular formula C7H5BrF2O B1271887 2-Bromo-4,6-difluoroanisole CAS No. 202865-59-6

2-Bromo-4,6-difluoroanisole

Cat. No. B1271887
M. Wt: 223.01 g/mol
InChI Key: MFXWQGHKLXJIIP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoroanisole is a compound that is not directly studied in the provided papers. However, related brominated and fluorinated aromatic compounds have been synthesized and analyzed, which can provide insights into the properties and reactivity of 2-Bromo-4,6-difluoroanisole. For instance, the synthesis of various brominated compounds, including bromoanisoles, has been reported . Additionally, the effect of fluorination on the conformation of anisole derivatives has been studied, which could be relevant to understanding the molecular structure of 2-Bromo-4,6-difluoroanisole .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a well-established area of research. For example, 4-bromo-3-methylanisole has been synthesized using a continuous homogeneous bromination technology in a modular microreaction system, which offers advantages over traditional batch processes . Similarly, the synthesis of 2,6-diformyl-4-trifluoromethylphenol involves a copper-mediated trifluoromethylation of a bromoanisole . These methods could potentially be adapted for the synthesis of 2-Bromo-4,6-difluoroanisole.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be complex. The crystal and molecular structures of bromonium ions have been determined by X-ray crystallography . Additionally, the conformation of 2,6-difluoroanisole has been studied using gas electron diffraction and quantum chemical calculations, revealing the influence of fluorine substituents on the molecular geometry . These studies suggest that the molecular structure of 2-Bromo-4,6-difluoroanisole would likely be influenced by the presence of bromine and fluorine atoms.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been used as a reagent in multicomponent chemistry, demonstrating the reactivity of brominated intermediates . The reactivity of bromonium ions with acceptor olefins has also been explored, providing insights into the mechanisms of reactions involving brominated species . These findings could be relevant to understanding the chemical reactions of 2-Bromo-4,6-difluoroanisole.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated anisoles are influenced by their substituents. The effect of fluorination on the conformation of anisole derivatives has been shown to alter their physical properties, such as the potential function for internal rotation around the C–O bond . The synthesis of brominated compounds, such as 4-bromo-3-methylanisole, has been optimized to achieve high selectivity and purity, which is important for their physical properties . These studies provide a foundation for predicting the properties of 2-Bromo-4,6-difluoroanisole.

Scientific Research Applications

Synthesis of Dyes and Thermal Papers

2-Bromo-4,6-difluoroanisole has been utilized in the synthesis of dyes, particularly in the production of black fluorane dye, which is crucial in the manufacture of thermal papers. A study by Xie et al. (2020) demonstrated a continuous homogeneous bromination technology in a microreaction system for synthesizing 4-bromo-3-methylanisole, a related compound, which significantly improves the selectivity and yield of the dye production process (Xie, Wang, Deng, & Luo, 2020).

Organic Photovoltaic Devices

In the realm of organic electronics, 4-bromoanisole, a compound similar to 2-Bromo-4,6-difluoroanisole, has been employed as a processing additive to control phase separation and purity in organic photovoltaic devices. This application, as studied by Liu et al. (2012), shows the potential of bromoanisoles in enhancing the efficiency of photovoltaic devices by promoting the aggregation of specific donor materials (Liu, Huettner, Rong, Sommer, & Friend, 2012).

High-Temperature Pyrolysis Studies

Evans and Dellinger (2005) investigated the high-temperature pyrolysis of 2-bromophenol, a compound structurally related to 2-Bromo-4,6-difluoroanisole. Their research provided insights into the formation of dioxins and furans, which are critical for understanding the environmental impact and safety aspects of using brominated compounds in industrial applications (Evans & Dellinger, 2005).

Fluorination and Molecular Structure Studies

The impact of fluorination on molecular structures has been studied, with a focus on compounds like 2,6-difluoroanisole. This research, conducted by Zarembo et al. (2006), provides valuable insights into how fluorination affects the geometric structure and conformation of molecules, which is relevant for understanding the properties of 2-Bromo-4,6-difluoroanisole (Zarembo, Belyakov, Trautner, & Oberhammer, 2006).

Environmental Impact Studies

Studies on the environmental impact of brominated compounds, as seen in the work of Vetter and Jun (2003), provide insights into the bioaccumulation and potential environmental risks of compounds like 2-Bromo-4,6-difluoroanisole. Their research on natural brominated compounds in marine samples indicates the importance of monitoring such compounds in the environment (Vetter & Jun, 2003).

Safety And Hazards

2-Bromo-4,6-difluoroanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXWQGHKLXJIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371240
Record name 2-Bromo-4,6-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluoroanisole

CAS RN

202865-59-6
Record name 2-Bromo-4,6-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluoroanisole
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